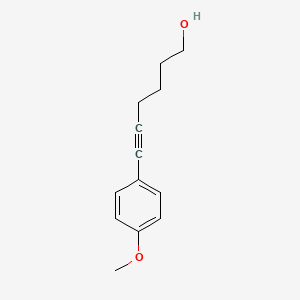

6-(4-Methoxyphenyl)hex-5-YN-1-OL

Description

BenchChem offers high-quality 6-(4-Methoxyphenyl)hex-5-YN-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methoxyphenyl)hex-5-YN-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

128599-33-7 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

6-(4-methoxyphenyl)hex-5-yn-1-ol |

InChI |

InChI=1S/C13H16O2/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h7-10,14H,2-3,5,11H2,1H3 |

InChI Key |

UQAOKADDXZSSGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C#CCCCCO |

Origin of Product |

United States |

Structural Significance and Strategic Role of Alkynols in Complex Molecule Synthesis

Alkynols, organic compounds containing both an alkyne and a hydroxyl group, are valuable intermediates in organic synthesis. wikipedia.org The dual functionality of these molecules provides a rich playground for chemical transformations, allowing for the selective modification of either the alkyne or the alcohol, or the concerted reaction of both.

The alkyne functional group, a carbon-carbon triple bond, is a linchpin in synthetic chemistry. solubilityofthings.com Its linear geometry and high degree of unsaturation make it a versatile precursor for a wide array of other functional groups. masterorganicchemistry.com For instance, the triple bond can be fully or partially hydrogenated to yield alkanes or alkenes, respectively. masterorganicchemistry.com It can also undergo hydration to form ketones, or participate in various addition reactions, including halogenation. solubilityofthings.comlibretexts.org Furthermore, terminal alkynes, where the triple bond is at the end of a carbon chain, possess an acidic proton that can be removed to form a potent nucleophile known as an acetylide anion. libretexts.org This anion is instrumental in the formation of new carbon-carbon bonds, a fundamental process in the construction of more complex molecular skeletons. libretexts.org

The hydroxyl group (-OH) of an alkynol adds another layer of synthetic utility. Alcohols are among the most versatile functional groups in organic chemistry, capable of being oxidized to aldehydes or carboxylic acids, converted into leaving groups for substitution reactions, or used to form esters and ethers. The presence of both the alkyne and alcohol functionalities in a single molecule, as in 6-(4-Methoxyphenyl)hex-5-yn-1-ol, allows for a diverse range of synthetic manipulations.

The strategic placement of these two functional groups with a flexible alkyl chain in between, as seen in the hex-5-yn-1-ol backbone, offers the potential for intramolecular reactions, leading to the formation of cyclic structures which are prevalent in many biologically active molecules.

The Influence of the 4 Methoxyphenyl Moiety on Chemical Reactivity and Synthetic Design

The 4-methoxyphenyl (B3050149) group, also known as the p-anisyl group, is a common substituent in organic synthesis that can significantly influence the reactivity of a molecule. wikipedia.org The methoxy (B1213986) group (-OCH3) at the para position of the benzene (B151609) ring is an electron-donating group. wikipedia.org This electronic effect is exerted through resonance, where the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density of the phenyl group.

This increased electron density can have several important consequences for the reactivity of 6-(4-Methoxyphenyl)hex-5-yn-1-ol. Firstly, it can influence the reactivity of the adjacent alkyne. The electron-rich phenyl ring can affect the polarization of the triple bond and its susceptibility to electrophilic attack. Secondly, the 4-methoxyphenyl group can serve as a useful protecting group for other functionalities within a molecule, prized for its stability under many reaction conditions and its susceptibility to cleavage under specific oxidative conditions. nih.gov

Moreover, the aromatic ring itself can be a site for further functionalization through electrophilic aromatic substitution reactions. The electron-donating nature of the methoxy group directs incoming electrophiles to the ortho and para positions of the ring, allowing for the introduction of additional substituents and further molecular diversification.

Overview of Current Research Trajectories and Challenges Pertaining to 6 4 Methoxyphenyl Hex 5 Yn 1 Ol

Retrosynthetic Analysis and Key Disconnections for the Alkynol Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is broken down into simpler, commercially available starting materials. amazonaws.com For 6-(4-methoxyphenyl)hex-5-yn-1-ol, the key disconnections involve the carbon-carbon triple bond and the bond connecting the phenyl ring to the hexynol (B8569683) backbone.

A primary disconnection is at the C-C triple bond, suggesting a coupling reaction between a terminal alkyne and a suitable electrophile. This leads to two potential precursor fragments: a halo-substituted methoxyphenyl component and a hex-5-yn-1-ol derivative, or a 4-methoxyphenylacetylene and a 4-halo-butan-1-ol derivative. Another significant disconnection is the C-N bond in amide-containing precursors, which can be traced back to an acyl chloride and an amine. amazonaws.com This approach allows chemists to plan a synthetic route by working backward from the final product.

Construction of the Hex-5-YN-1-OL Backbone

The formation of the hex-5-yn-1-ol backbone is a critical phase in the synthesis. This can be achieved through various methods, primarily focusing on creating the characteristic carbon-carbon triple bond.

Alkynylation Strategies for Carbon-Carbon Bond Formation

The creation of the C-C triple bond is a cornerstone of alkyne synthesis. Two prominent strategies include the Sonogashira cross-coupling reaction and the addition of alkynyl anions to carbonyl precursors.

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org

The reaction's versatility allows for a broad range of functional groups to be present in the substrates, making it suitable for complex molecule synthesis. libretexts.org For the synthesis of 6-(4-methoxyphenyl)hex-5-yn-1-ol, this could involve coupling 4-iodoanisole (B42571) with hex-5-yn-1-ol. The mild reaction conditions, often at room temperature, and the possibility of using aqueous media contribute to its widespread application in the synthesis of pharmaceuticals and natural products. wikipedia.org To prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), copper-free Sonogashira variations have been developed. wikipedia.org

Recent advancements have focused on developing more sustainable and efficient protocols, such as using water as a solvent and minimizing catalyst loading. researchgate.net The strategic value of the Sonogashira coupling is further highlighted by its application in the synthesis of materials-oriented aromatic alkynes and its use in decarbonylative cross-coupling reactions with carboxylic acid electrophiles. researchgate.netrsc.org

Table 1: Key Features of the Sonogashira Cross-Coupling Reaction

| Feature | Description |

| Reactants | Terminal alkyne and an aryl or vinyl halide. |

| Catalysts | Palladium(0) complex and a copper(I) co-catalyst. |

| Base | Typically an amine, such as triethylamine (B128534) or diisopropylamine. |

| Conditions | Generally mild, can often be performed at room temperature. |

| Advantages | High functional group tolerance, reliable C-C bond formation. |

| Side Reactions | Glaser coupling (homocoupling of the alkyne), which can be minimized. |

Another fundamental approach to constructing the alkynol backbone involves the nucleophilic addition of an alkynyl anion to a carbonyl compound. libretexts.orglibretexts.org Terminal alkynes can be deprotonated by a strong base, such as sodium amide (NaNH2) or n-butyllithium (n-BuLi), to form a highly nucleophilic acetylide anion. youtube.comkhanacademy.org

This acetylide anion can then react with an electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orglibretexts.org For instance, the acetylide of 4-methoxyphenylacetylene could be added to a protected 4-hydroxybutanal. Subsequent protonation of the resulting alkoxide yields the desired propargyl alcohol. libretexts.org This method is particularly useful for extending carbon chains and introducing the hydroxyl group at a specific position relative to the alkyne. libretexts.org It's important to note that the alkyl halide used in such alkylation reactions should ideally be primary to avoid competing elimination reactions. libretexts.org

Table 2: General Steps for Alkynyl Anion Addition

| Step | Description |

| 1. Deprotonation | A terminal alkyne is treated with a strong base to form an acetylide anion. |

| 2. Nucleophilic Attack | The acetylide anion attacks the electrophilic carbon of a carbonyl compound. |

| 3. Protonation | The resulting alkoxide is protonated to yield the final alkynol product. |

Olefin Metathesis and Isomerization Approaches to Alkyne Formation

While less common for direct synthesis of simple alkynols, olefin and alkyne metathesis reactions represent powerful tools for carbon-carbon bond formation. nih.govuniv-rennes.frlibretexts.org Alkyne metathesis, in particular, involves the redistribution of alkyne chemical bonds catalyzed by metal alkylidyne complexes. wikipedia.org This can be used in ring-closing alkyne metathesis (RCAM) to form cyclic alkynes, with the expulsion of a small alkyne like acetylene (B1199291) driving the reaction. wikipedia.org While not a direct route to an acyclic hexynol, these methods highlight the diverse strategies available for manipulating unsaturated systems.

Introduction and Functionalization of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group can be introduced at various stages of the synthesis. One common method is through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which joins an aryl halide with an arylboronic acid in the presence of a palladium catalyst. ontosight.ai In the context of 6-(4-methoxyphenyl)hex-5-yn-1-ol, this could involve coupling 4-methoxyphenylboronic acid with a suitable halo-substituted hexynol derivative.

Alternatively, the 4-methoxyphenyl group can be present in one of the initial building blocks. For instance, 4-iodoanisole or 4-ethynylanisole (B14333) can be used as starting materials in Sonogashira coupling reactions. The methoxy (B1213986) group itself is an electron-donating group, which can influence the reactivity of the aromatic ring in subsequent reactions. ontosight.ai The synthesis of related compounds, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides, has been achieved by reacting p-anisidine (B42471) with the corresponding nitrobenzenesulfonyl chloride, demonstrating a straightforward method for incorporating the 4-methoxyphenyl moiety. mdpi.com

Functionalization of the 4-methoxyphenyl group itself is also possible, although it may not be necessary for the target compound. The presence of the methoxy group directs electrophilic aromatic substitution to the ortho and para positions.

Coupling Reactions Involving Aromatic Electrophiles and Nucleophiles

The construction of the bond between the aromatic ring and the alkynyl chain in 6-(4-methoxyphenyl)hex-5-yn-1-ol is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a premier method for this purpose, involving the reaction of an aryl halide (an electrophile) with a terminal alkyne (a nucleophile). rsc.orgnih.gov

The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), and requires a copper(I) co-catalyst, commonly copper(I) iodide. thieme-connect.com The process occurs in the presence of an amine base, like triethylamine or diisopropylamine, which serves both as a solvent and to neutralize the hydrogen halide formed during the reaction. thieme-connect.com

The catalytic cycle is understood to involve two interconnected cycles for palladium and copper (see Figure 1). The palladium cycle begins with the oxidative addition of the aryl halide (e.g., 4-iodoanisole) to the Pd(0) complex to form a Pd(II) species. Simultaneously, the copper cycle involves the deprotonation of the terminal alkyne (e.g., hex-5-yn-1-ol) by the amine base, followed by the formation of a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium. The final step is reductive elimination from the palladium complex, which yields the desired product, 6-(4-methoxyphenyl)hex-5-yn-1-ol, and regenerates the Pd(0) catalyst. researchgate.net

The reaction conditions are generally mild, often allowing for room temperature reactions, which contributes to the compatibility with a wide range of functional groups. rsc.org For the synthesis of 6-(4-methoxyphenyl)hex-5-yn-1-ol, the key precursors would be a 4-substituted anisole (B1667542) and hex-5-yn-1-ol.

| Reactant 1 (Aryl Halide) | Reactant 2 (Terminal Alkyne) | Catalyst System | Base | Product |

| 4-Iodoanisole | Hex-5-yn-1-ol | Pd(PPh₃)₄ / CuI | Triethylamine | 6-(4-Methoxyphenyl)hex-5-yn-1-ol |

| 4-Bromoanisole | Hex-5-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | 6-(4-Methoxyphenyl)hex-5-yn-1-ol |

| 4-Anisole triflate | Hex-5-yn-1-ol | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | 6-(4-Methoxyphenyl)hex-5-yn-1-ol |

| This interactive table showcases typical combinations of reactants and catalysts for the Sonogashira coupling to synthesize the target compound. |

Variations of the Sonogashira coupling have been developed to address certain limitations. For instance, copper-free Sonogashira reactions have been established to prevent the homocoupling of the terminal alkyne, which is a common side reaction in the presence of copper. rsc.org These modifications often require different ligand systems for the palladium catalyst to facilitate the reaction. rsc.org

Precursor Design for Regioselective Installation

Regioselectivity, the control over the orientation of bond formation, is a critical aspect of synthesizing complex molecules. In the context of 6-(4-methoxyphenyl)hex-5-yn-1-ol and related scaffolds, the design of precursors is paramount for ensuring the desired connectivity.

For the Sonogashira coupling, regioselectivity is inherently controlled by the nature of the reactants: a terminal alkyne and an aryl halide. This setup unambiguously dictates that the new carbon-carbon bond forms between the terminal sp-hybridized carbon of the alkyne and the carbon atom of the aromatic ring that was bonded to the halide. rsc.org Therefore, to synthesize 6-(4-methoxyphenyl)hex-5-yn-1-ol, the precursors must be 4-haloanisole and hex-5-yn-1-ol . Any other isomeric starting materials would lead to a different final product.

Beyond the Sonogashira reaction, other methods for forming aryl-alkyne bonds highlight the importance of precursor design for regiocontrol. For example, the hydroarylation of internal alkynes presents a regioselective challenge. rsc.org The addition of an aryl group and a hydrogen atom across the triple bond can, in principle, lead to two different regioisomers. The outcome is often governed by electronic and steric factors of the substituents on the alkyne, as well as the catalyst system employed. rsc.orgnih.gov Recent advances in photoredox/nickel dual catalysis have enabled the anti-Markovnikov hydroalkylation and arylalkylation of terminal alkynes, showcasing how catalyst systems can be designed to favor a specific regioisomeric product. nih.gov Similarly, cobalt-catalyzed hydrosilylation of alkynes demonstrates that the choice of ligand can completely switch the regioselectivity, yielding either Markovnikov or anti-Markovnikov addition products. rsc.org

These examples underscore a fundamental principle in synthetic strategy: the structure of the precursors and the choice of the catalytic system are the key determinants for achieving the desired regiochemical outcome in the synthesis of functionalized alkynes.

Stereoselective Synthetic Pathways to 6-(4-Methoxyphenyl)hex-5-YN-1-OL Analogues

While 6-(4-methoxyphenyl)hex-5-yn-1-ol itself is an achiral molecule, the development of stereoselective pathways is crucial for the synthesis of its chiral analogues, which may possess stereocenters in the hexanol chain. Such syntheses allow for the creation of specific enantiomers, which is often essential for biological applications.

One major strategy is the asymmetric reduction of a prochiral ketone precursor. For instance, a ketone analogue, 6-(4-methoxyphenyl)hex-5-yn-2-one , could be stereoselectively reduced to the corresponding chiral secondary alcohol, (R)- or (S)-6-(4-methoxyphenyl)hex-5-yn-2-ol . This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation with chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands.

Another powerful approach is the enantioselective addition of a metalated alkyne to an aldehyde. To create an analogue with a stereocenter at the C-4 position, for example, the (4-methoxyphenyl)ethynyl anion could be added to (R)- or (S)-4-oxobutanal derivatives. More commonly, a chiral aldehyde can be reacted with an achiral alkynyl nucleophile. For instance, the addition of an allenylboronate to an aldehyde, catalyzed by a chiral Brønsted acid, can produce enantioenriched homopropargylic alcohols. organic-chemistry.orgnih.gov

The synthesis of chiral homopropargylic alcohols can also be achieved through diastereoselective reactions using chiral auxiliaries or by reacting chiral allenylmetal reagents with aldehydes. acs.orgnih.gov These methods provide reliable control over the formation of the new stereocenter relative to existing ones.

| Synthetic Approach | Precursors | Chiral Influence | Potential Chiral Analogue Product |

| Asymmetric Reduction | 6-(4-methoxyphenyl)hex-5-yn-2-one | Chiral catalyst (e.g., Ru-BINAP) + H₂ | (R/S)-6-(4-methoxyphenyl)hex-5-yn-2-ol |

| Enantioselective Alkynylation | But-3-yn-1-al, 4-iodoanisole | Chiral ligand/catalyst for alkynylation | (R/S)-1-(4-methoxyphenyl)hept-1-yne-4,7-diol (after subsequent steps) |

| Diastereoselective Addition | Chiral aldehyde, (4-methoxyphenyl)ethynyl Grignard | Substrate control | Diastereomerically enriched alkynol |

| This interactive table illustrates various strategies for accessing chiral analogues of the target scaffold. |

Cascade and One-Pot Synthetic Sequences for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and save time, cascade or one-pot reactions are highly desirable. These sequences involve multiple bond-forming events in a single reaction vessel without the isolation of intermediates. For the synthesis of derivatives of 6-(4-methoxyphenyl)hex-5-yn-1-ol, the Sonogashira coupling can be integrated into such efficient processes. acs.orgtandfonline.com

A common one-pot strategy involves a Sonogashira coupling followed by an intramolecular cyclization. acs.org For example, if the alkynol chain of a precursor contained a suitable nucleophile, the product of the initial coupling could be induced to cyclize onto the newly formed alkyne. This is a powerful method for constructing complex heterocyclic structures.

Another approach is a sequential cross-coupling strategy. A one-pot, three-component reaction can be designed where an initial Sonogashira coupling is followed by another cross-coupling event. For instance, a one-pot Sonogashira/deacetonation/Sonogashira sequence has been developed to synthesize unsymmetrical diarylacetylenes from two different aryl chlorides and 2-methyl-3-butyn-2-ol. rsc.org A similar strategy could be envisioned for elaborating the 6-(4-methoxyphenyl)hex-5-yn-1-ol scaffold.

Furthermore, cascade reactions that combine different types of transformations are also possible. A one-pot domino aldol (B89426) condensation/Michael addition/Sonogashira coupling has been reported for the synthesis of highly functionalized quinolines, demonstrating the feasibility of integrating the Sonogashira reaction into complex multi-step sequences. tandfonline.com Such strategies significantly enhance the molecular complexity that can be achieved in a single synthetic operation.

| Cascade/One-Pot Strategy | Initial Reactants | Key Transformations | Potential Product Class |

| Sonogashira / Intramolecular Cyclization | 2-Iodophenol, Hex-5-yn-1-ol | C-C coupling, Annulation | Benzofuran derivatives |

| Sequential Sonogashira Couplings | 4-Iodoanisole, Di-alkyne, Aryl Halide | C-C coupling, C-C coupling | Unsymmetrical diaryl diynes |

| Sonogashira / Heck Coupling | 4-Iodoanisole, Hex-5-yn-1-ol, Acrylate | C-C coupling, C-C coupling | Functionalized enyne systems |

| This interactive table provides examples of efficient one-pot sequences built upon the initial Sonogashira coupling. |

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne is a versatile functional group capable of participating in a wide array of reactions, including cycloadditions and transition-metal catalyzed transformations. alfa-chemistry.com The electron-donating nature of the 4-methoxyphenyl group can influence the reactivity of the alkyne, making it a valuable substrate for the synthesis of complex molecules.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The terminal alkyne of 6-(4-methoxyphenyl)hex-5-yn-1-ol can act as a 2π component in various cycloaddition reactions.

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. scripps.eduinterchim.fr This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. scripps.edu In the case of 6-(4-methoxyphenyl)hex-5-yn-1-ol, the terminal alkyne can readily react with various organic azides in the presence of a copper(I) catalyst to form the corresponding triazole derivatives. researchgate.net The resulting triazoles incorporate the (4-methoxyphenyl) and the hydroxyhexyl moieties, making them interesting building blocks for medicinal chemistry and materials science. zsmu.edu.uazsmu.edu.ua

The general scheme for the CuAAC reaction is as follows:

Reaction of 6-(4-Methoxyphenyl)hex-5-YN-1-OL with an organic azide (B81097) in the presence of a Cu(I) catalyst.

The reaction is typically carried out using a copper(II) salt, such as CuSO4, with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. interchim.fr The presence of the hydroxyl group in the molecule is generally well-tolerated in CuAAC reactions. However, the choice of solvent and ligands can be crucial for optimizing the reaction conditions and yields. While the reaction is highly efficient, potential side reactions like the homocoupling of the terminal alkyne can occur, especially at higher temperatures. nih.gov

Table 1: Examples of CuAAC Reactions with Terminal Alkynes

| Alkyne Reactant | Azide Reactant | Catalyst System | Product | Reference |

| Phenylacetylene | Benzyl Azide | CuI | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | nih.gov |

| Propargyl Alcohol | Phenyl Azide | CuSO4/Sodium Ascorbate | (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | nih.gov |

| 1-Iodoalkynes | Organic Azides | CuI/TTTA | 5-Iodo-1,4-disubstituted-1,2,3-triazoles | nih.gov |

This table presents examples of CuAAC reactions with various terminal alkynes to illustrate the versatility of the reaction.

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for mediating a variety of transformations under mild conditions. rsc.orgscispace.comescholarship.org One such application is the generation of nitrile oxides from aldoximes, which can then undergo 1,3-dipolar cycloaddition with alkynes to form isoxazoles. rsc.orgsciforum.netorganic-chemistry.org This method offers a metal-free alternative to other synthetic routes for isoxazoles. scispace.com

For 6-(4-methoxyphenyl)hex-5-yn-1-ol, this reaction would involve the in-situ generation of a nitrile oxide from an aldoxime using a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA) or (diacetoxyiodo)benzene (B116549) (DIB). researchgate.netubc.ca The generated nitrile oxide would then react with the terminal alkyne of 6-(4-methoxyphenyl)hex-5-yn-1-ol to yield a 3,5-disubstituted isoxazole (B147169) with high regioselectivity. rsc.orgscispace.com The reaction is often carried out in the presence of a catalytic amount of an acid, such as trifluoroacetic acid (TFA). researchgate.net

General scheme for the hypervalent iodine-mediated synthesis of isoxazoles from 6-(4-Methoxyphenyl)hex-5-YN-1-OL.

The reaction conditions are generally mild, making it compatible with the hydroxyl group present in the molecule. rsc.org The choice of the hypervalent iodine reagent and solvent can influence the reaction efficiency. sciforum.net Catalytic versions of this reaction have also been developed using a terminal oxidant like Oxone. organic-chemistry.orgnih.gov

Table 2: Hypervalent Iodine-Mediated Isoxazole Synthesis

| Alkyne | Aldoxime | Hypervalent Iodine Reagent | Product | Reference |

| Phenylacetylene | Benzaldehyde Oxime | PIDA | 3,5-Diphenylisoxazole | rsc.org |

| Terminal Alkynes | Various Aldoximes | DIB/TFA | 3,5-Disubstituted Isoxazoles | scispace.com |

| Phenylacetylene | Benzaldehyde Oxime | Catalytic Iodoarene/Oxone | 3,5-Diphenylisoxazole | organic-chemistry.org |

This table provides examples of isoxazole synthesis using hypervalent iodine reagents and terminal alkynes.

Pericyclic reactions, such as the Diels-Alder reaction, are concerted processes that involve a cyclic rearrangement of electrons. ebsco.comlibretexts.org In principle, the alkyne functionality of 6-(4-methoxyphenyl)hex-5-yn-1-ol could act as a dienophile in a [4+2] cycloaddition with a suitable diene to form a six-membered ring. However, the reactivity of simple alkynes as dienophiles in thermal Diels-Alder reactions is often low and may require high temperatures. nih.govyoutube.com

The electron-donating methoxy group on the phenyl ring may further decrease the dienophilicity of the alkyne. Oxidative [4+2] annulations, which can proceed under milder conditions, have been developed for the synthesis of polysubstituted aromatics from styrenes and alkynes. nih.gov However, the applicability of such methods to 6-(4-methoxyphenyl)hex-5-yn-1-ol would need to be experimentally verified.

Limitations in pericyclic reactions involving this substrate could arise from steric hindrance and the electronic nature of the alkyne. The bulky 4-methoxyphenyl group might sterically hinder the approach of the diene. Furthermore, the electron-rich nature of the alkyne makes it less reactive towards electron-rich dienes. nih.gov Alternative strategies, such as intramolecular versions of these reactions, could potentially be more successful if a suitable diene is tethered to the molecule. nih.gov

Transition-Metal Catalyzed Transformations of the Alkyne

Transition metals, particularly gold, are highly effective catalysts for the activation of alkynes towards a variety of transformations. acs.orgnih.gov The soft Lewis acidity of gold(I) and gold(III) complexes makes them particularly well-suited for activating the triple bond of 6-(4-methoxyphenyl)hex-5-yn-1-ol.

Gold catalysts are known to promote a wide range of rearrangements and cyclization reactions of alkynes, often leading to the formation of complex molecular architectures. nih.govnih.gov For 6-(4-methoxyphenyl)hex-5-yn-1-ol, the presence of the terminal alkyne and the tethered hydroxyl group provides opportunities for intramolecular cyclization reactions.

Gold(I) catalysts can activate the alkyne, making it susceptible to nucleophilic attack by the pendant hydroxyl group. nih.gov Depending on the reaction conditions and the specific gold catalyst used, this could lead to the formation of cyclic ethers through an endo- or exo-dig cyclization pathway. For instance, a 6-endo-dig cyclization would lead to a seven-membered cyclic ether, while a 5-exo-dig cyclization would result in a five-membered furan (B31954) ring with an exocyclic double bond, which could then isomerize. Gold-catalyzed cycloisomerization of 1,n-diynes is a well-established method for the synthesis of various carbo- and heterocyclic compounds. monash.edu

Furthermore, gold catalysts can facilitate tandem reactions, where an initial cyclization is followed by other transformations. encyclopedia.pubrsc.org For example, a gold-catalyzed cyclization of an enyne can be followed by a nucleophilic addition. rsc.org While 6-(4-methoxyphenyl)hex-5-yn-1-ol is not an enyne, the principle of gold-catalyzed activation of the alkyne followed by intramolecular trapping is highly relevant. Gold-catalyzed hydroamination of terminal alkynes is another important transformation that could be applied if a suitable nitrogen nucleophile were present in the molecule. nih.govthieme-connect.de

The specific outcome of a gold-catalyzed reaction with 6-(4-methoxyphenyl)hex-5-yn-1-ol would be highly dependent on the catalyst system (ligands on the gold center), solvent, and temperature. The electron-rich nature of the 4-methoxyphenyl group could also influence the regioselectivity of these transformations.

Table 3: Gold-Catalyzed Transformations of Alkynes

| Alkyne Substrate | Catalyst System | Transformation | Product Type | Reference |

| Arene-diynes | Au(I) complex | Double cyclization | Naphthalene derivatives | encyclopedia.pub |

| Allenyl-tethered indoles | Au(I) complex | Carbocyclization | Carbazole derivatives | nih.gov |

| o-Alkynylanilines and terminal alkynes | Au(III) complex | Double hydroamination | N-vinylindoles | nih.gov |

| 1,6-Enyne | Au(I) complex | Cyclization/Nucleophilic addition | Polycyclic N-heterocycles | rsc.org |

This table showcases the diversity of gold-catalyzed transformations of various alkyne-containing substrates.

Reactions Involving the Primary Alcohol Functionality

The primary alcohol in 6-(4-Methoxyphenyl)hex-5-yn-1-ol is a versatile functional handle that can be modified through derivatization, oxidation, or used as a latent electrophile in hydrogen borrowing catalysis.

Derivatization for Subsequent Reactions (e.g., Tosylation)

To enhance its utility in synthesis, the primary hydroxyl group can be converted into a better leaving group. A standard method for this activation is tosylation, the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). prepchem.com This reaction converts the alcohol into a tosylate.

The synthesis for the parent compound, hex-5-yn-1-ol tosylate, involves dissolving p-toluenesulfonyl chloride in pyridine at low temperatures, followed by the dropwise addition of the alcohol. prepchem.com This procedure is directly applicable to 6-(4-Methoxyphenyl)hex-5-yn-1-ol. The resulting tosylate, 6-(4-methoxyphenyl)hex-5-yn-1-yl tosylate, is an excellent substrate for nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide variety of nucleophiles at the terminal position of the carbon chain.

Oxidation and Reduction in Multi-Step Synthesis

The presence of two distinct functional groups allows for selective transformations in multi-step synthesis. The primary alcohol can be selectively oxidized without affecting the alkyne using specific reagents. youtube.comyoutube.com For instance, oxidation with pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, 6-(4-methoxyphenyl)hex-5-ynal. A stronger oxidizing agent, such as the Jones reagent (CrO₃/H₂SO₄), would oxidize the primary alcohol directly to the carboxylic acid, 6-(4-methoxyphenyl)hex-5-ynoic acid. youtube.com

Conversely, the alkyne can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate) would reduce the alkyne to a cis-alkene, yielding (Z)-6-(4-methoxyphenyl)hex-5-en-1-ol. Complete reduction of the alkyne to an alkane can be achieved with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst, producing 6-(4-methoxyphenyl)hexan-1-ol. chemistrysteps.com These selective transformations are foundational in constructing more complex molecules from a simple bifunctional starting material. libretexts.org

Hydrogen Borrowing Transformations with Iron Complexes

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical process where an alcohol is used as an alkylating agent. nih.gov This transformation is catalyzed by transition metals, with earth-abundant iron complexes emerging as sustainable alternatives to precious metals. core.ac.uknih.gov The mechanism involves the temporary oxidation of the alcohol by the iron catalyst to form an aldehyde intermediate in situ. rsc.org This aldehyde then reacts with a nucleophile (such as an amine), and the resulting intermediate is reduced by the hydrogen previously "borrowed" by the catalyst, regenerating the active catalyst and yielding the alkylated product and water as the sole byproduct. nih.gov

The primary alcohol of 6-(4-Methoxyphenyl)hex-5-yn-1-ol is an excellent substrate for such reactions. Using a (cyclopentadienone)iron carbonyl complex as a pre-catalyst, the alcohol can alkylate a range of nucleophiles, such as primary or secondary amines, to form new C-N bonds. rsc.org For example, reacting 6-(4-Methoxyphenyl)hex-5-yn-1-ol with an amine in the presence of an iron catalyst and a base would yield the corresponding N-alkylated amine.

| Catalyst | Base | Solvent | Temperature (°C) | Application | Ref |

| (Cyclopentadienone)iron carbonyl complex | K₂CO₃ | Toluene | 110 | N-alkylation of amines | rsc.org |

| Fe(II) PNP pincer complex | K₂CO₃ | Dioxane | 100-130 | N-alkylation of aryl/benzylamines | rsc.org |

| (Cyclopentadienone)iron carbonyl complex | K₂CO₃ | Toluene | 110 | C3-alkylation of oxindoles | core.ac.uknih.gov |

This table presents typical conditions for iron-catalyzed borrowing hydrogen reactions using primary alcohols similar to the subject compound.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

For a molecule with multiple reactive sites like 6-(4-Methoxyphenyl)hex-5-yn-1-ol, controlling the chemo- and regioselectivity of reactions is paramount. The internal alkyne is unsymmetrically substituted with a 4-methoxyphenyl group on one side and a hydroxybutyl group on the other. These substituents impart distinct electronic and steric properties that influence the outcome of addition reactions across the triple bond.

In many transition-metal-catalyzed additions to unsymmetrical alkynes, regioselectivity is a significant challenge. nih.govresearchgate.net For instance, in a hydrocarbonylative coupling reaction, the choice of catalyst and conditions would determine whether the incoming acyl and hydrogen groups add to form the linear or branched α,β-unsaturated ketone. rsc.org Theoretical studies on similar systems, such as 1-phenyl-1-hexyne, suggest that conjugation effects with the phenyl ring can play a dominant role in directing the C-C bond formation to the α-carbon. rsc.org Similarly, in hydrostannylation reactions, the regiochemical outcome (α vs. β addition) can be controlled by the choice of metal catalysts, with different heterobimetallic pairs favoring different isomers. acs.org The directing influence of the remote hydroxyl group, potentially through coordination to the metal center, could also play a critical role in determining the regioselectivity of such transformations.

Electrophilic and Nucleophilic Activation of the Alkynol System

The dual functional nature of 6-(4-Methoxyphenyl)hex-5-yn-1-ol allows for its activation through either electrophilic or nucleophilic pathways.

Electrophilic Activation: The alkyne's π-system can be activated by coordination to an electrophilic transition metal catalyst (e.g., Pd, Cu, Au). This coordination renders the alkyne susceptible to attack by external or internal nucleophiles. nih.gov For example, in the presence of a palladium catalyst, the alkyne can be converted into a transient π-allylpalladium species, which then acts as an electrophile in Tsuji-Trost type reactions. nih.gov This strategy enables the atom-efficient formation of C-C or C-N bonds at the allylic position.

Nucleophilic Activation: The primary alcohol provides a site for nucleophilic activation. Deprotonation with a base generates a potent alkoxide nucleophile, which can participate in intramolecular reactions, such as cyclization onto an electrophilic center. More commonly, the alcohol is activated towards external nucleophiles by converting it into a tosylate or mesylate, as described previously (Section 3.2.1). This turns the terminal carbon into an electrophilic site ready for SN2 displacement. rsc.org This classical activation strategy is complementary to the modern transition-metal-catalyzed approaches that activate the allylic positions of the molecule. rsc.org

Radical Processes and Photoredox Catalysis

The reactivity of 6-(4-Methoxyphenyl)hex-5-yn-1-ol in radical processes and under photoredox catalysis conditions, while not extensively documented for this specific molecule, can be inferred from the well-established chemistry of terminal alkynes, particularly those bearing aryl and hydroxyl functionalities. The interplay between the terminal alkyne, the tethered alcohol, and the methoxyphenyl group offers a platform for a variety of radical-mediated transformations, including cyclizations and functionalizations.

Under radical conditions, the terminal alkyne can undergo addition reactions. For instance, the radical addition of HBr, typically initiated by peroxides or UV light, is expected to proceed via an anti-Markovnikov pathway, leading to the formation of a vinyl bromide. ucalgary.ca The reaction proceeds through the more stable radical intermediate. ucalgary.ca

Intramolecular radical cyclization represents a significant pathway for molecules like 6-(4-Methoxyphenyl)hex-5-yn-1-ol. The presence of a hydroxyl group at the C-1 position allows for the possibility of intramolecular hydrogen atom transfer (HAT) or cyclization cascades. Radical cyclizations of alkynes are governed by Baldwin's rules, which provide a framework for predicting the feasibility of ring closure. Generally, exo-dig cyclizations are favored over endo-dig closures for smaller rings. For 6-(4-Methoxyphenyl)hex-5-yn-1-ol, a 6-exo-dig cyclization would lead to a six-membered ring, while a 7-endo-dig cyclization would form a seven-membered ring. The stereoelectronic properties of the radical attack on the alkyne influence the preferred pathway. acs.org

A notable example of a radical cascade reaction is the 1,1,2-trifunctionalization of terminal alkynes. researchgate.netnih.gov This process involves the addition of a radical to the alkyne, followed by a 1,5-hydrogen atom transfer, a 5-exo-cyclization, and a subsequent trapping reaction. researchgate.netnih.gov While this specific sequence may not be directly applicable without a suitable hydrogen atom donor at the appropriate position, it highlights the potential for complex transformations initiated by a single radical event.

Photoredox catalysis has emerged as a powerful tool for the functionalization of alkynes under mild conditions. rsc.orgnih.gov These reactions typically involve a photocatalyst, such as a ruthenium or iridium complex, that, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. rsc.orgresearchgate.net For 6-(4-Methoxyphenyl)hex-5-yn-1-ol, photoredox catalysis could enable a range of difunctionalization reactions. For example, the alkylarylation of alkynes using arylsulfonylacetates as bifunctional reagents has been reported. chemrxiv.orgchemrxiv.org This method allows for the simultaneous introduction of an aryl group and an alkyl carboxylate across the triple bond. chemrxiv.orgchemrxiv.org

The general mechanism for such a photoredox-catalyzed reaction involves the generation of a radical species which then adds to the alkyne to form a vinyl radical. chemrxiv.org This intermediate can then undergo further reactions, such as an ipso-radical addition and fragmentation, to yield the final product. chemrxiv.org The compatibility of these methods with various functional groups, including alcohols, suggests that 6-(4-Methoxyphenyl)hex-5-yn-1-ol would be a suitable substrate for these transformations. chemrxiv.org

The following tables summarize representative examples of radical and photoredox-catalyzed reactions of terminal alkynes that are analogous to the potential reactivity of 6-(4-Methoxyphenyl)hex-5-yn-1-ol.

Table 1: Radical Addition of HBr to a Terminal Alkyne

| Reactant | Reagent | Conditions | Product | Regioselectivity | Reference |

| Propyne | HBr | Peroxides | 1-Bromopropene | Anti-Markovnikov | ucalgary.ca |

Table 2: Photoredox-Catalyzed Alkylarylation of Alkynes

| Alkyne Substrate | Bifunctional Reagent | Photocatalyst | Conditions | Product Type | Reference |

| Terminal Alkyne | Arylsulfonylacetate | 4CzIPN | Blue LED, K₃PO₄, CH₃CN | Tetrasubstituted Alkene | chemrxiv.orgchemrxiv.org |

Table 3: Radical Cascade Reaction of a Terminal Alkyne

| Reactant | Radical Initiator | Key Steps | Product Type | Reference |

| Terminal Alkyne | Dibenzoyl Peroxide | Radical Addition, 1,5-HAT, 5-exo-cyclization, Trapping | Highly Substituted Cyclopentane | researchgate.netnih.gov |

Mechanistic Investigations of Reactions Involving 6 4 Methoxyphenyl Hex 5 Yn 1 Ol

Catalytic Cycle Elucidation in Transition Metal-Mediated Processes

Transition metal catalysts, particularly those of platinum and gold, are highly effective in promoting the cycloisomerization of 1,6-enynes like 6-(4-methoxyphenyl)hex-5-yn-1-ol. wikipedia.org The catalytic cycles for these transformations, while varying with the specific metal and ligands, generally proceed through a series of well-defined steps.

For gold(I)-catalyzed reactions, the cycle is typically initiated by the π-coordination of the gold catalyst to the alkyne moiety of the enyne. This activation renders the alkyne susceptible to intramolecular nucleophilic attack by the alkene, leading to the formation of a key intermediate, a cyclopropyl (B3062369) gold carbene. nih.gov This intermediate can then undergo various rearrangements to yield the final product. In the case of 6-(4-methoxyphenyl)hex-5-yn-1-ol, the hydroxyl group can also participate in the reaction, potentially leading to alkoxycyclization products. nih.gov

Platinum(II) catalysts, such as PtCl₂, also facilitate enyne cycloisomerizations through a cationic mechanism initiated by the π-complexation of Pt(II) to the alkyne. nih.gov This is often followed by the formation of polycyclic vinylcyclopropane (B126155) derivatives. nih.gov The presence of the hydroxyl group in 6-(4-methoxyphenyl)hex-5-yn-1-ol can lead to selective rearrangements, forming bicyclo[3.1.0]hexan-3-one derivatives. researchgate.net

A generalized catalytic cycle for the gold(I)-catalyzed cycloisomerization of a 1,6-enyne is depicted below:

Step 1: Alkyne Coordination: The cationic gold(I) catalyst coordinates to the alkyne of 6-(4-methoxyphenyl)hex-5-yn-1-ol.

Step 2: Cyclization: The pendant alkene attacks the activated alkyne, forming a cyclopropyl gold carbene intermediate.

Step 3: Rearrangement/Nucleophilic Attack: The carbene intermediate can undergo skeletal rearrangement or be trapped by a nucleophile (such as the internal hydroxyl group or an external solvent molecule).

Step 4: Product Release and Catalyst Regeneration: The final product is released, and the active gold(I) catalyst is regenerated to re-enter the catalytic cycle.

Identification and Characterization of Reactive Intermediates (e.g., Radical Cations)

The identification and characterization of transient reactive intermediates are crucial for understanding reaction mechanisms. In the context of reactions involving 6-(4-methoxyphenyl)hex-5-yn-1-ol, key intermediates include metal-carbene species and potentially radical cations.

Cyclopropyl gold carbenes are frequently proposed as central intermediates in gold-catalyzed enyne cyclizations. rsc.orgrsc.org Their existence is supported by the diverse array of products that can be formed, which are rationalized as resulting from the subsequent reactions of these carbenes. beilstein-journals.org

While less common, the formation of radical cations as reactive intermediates cannot be discounted, particularly in the presence of certain oxidants or under photolytic conditions. The 4-methoxyphenyl (B3050149) group, being electron-rich, can stabilize a radical cation intermediate. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are instrumental in detecting and characterizing such paramagnetic species. Although no specific EPR studies on the radical cation of 6-(4-methoxyphenyl)hex-5-yn-1-ol are reported, studies on analogous aromatic compounds provide a framework for what might be expected.

| Intermediate Type | Method of Generation | Characterization Technique | Key Features |

| Cyclopropyl Gold Carbene | Gold(I)-catalyzed cyclization of the enyne | Inferred from product analysis, DFT calculations | Highly reactive, undergoes skeletal rearrangements or trapping |

| Radical Cation | Single-electron transfer (SET) | EPR Spectroscopy, Transient Absorption Spectroscopy | Paramagnetic, stabilized by the 4-methoxyphenyl group |

Kinetic Isotope Effects and Rate-Determining Steps in Transformational Pathways

Kinetic isotope effects (KIEs) are a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured, providing insight into bond-breaking or bond-forming events at or before the rate-limiting step.

In the context of transition metal-catalyzed reactions of enynes, KIEs can help distinguish between different mechanistic pathways. For instance, a significant primary KIE upon deuteration of a C-H bond involved in a transfer step would indicate that this step is rate-determining. The absence of a significant KIE, on the other hand, would suggest that this step occurs after the rate-determining step.

| Reaction Type | Isotopic Labeling | Observed KIE (kH/kD) | Mechanistic Implication |

| Enyne-allene cyclization | CD₃ vs. CH₃ | ~1.43 | Supports a highly asynchronous concerted or stepwise mechanism. acs.orgresearchgate.net |

| Wacker-type oxidative cyclization | Deuterium at the alkene | Varies with catalyst | Provides insight into the stereochemistry of the oxypalladation step. rsc.org |

The interpretation of KIEs in complex catalytic cycles must be done with care, as multiple steps could have comparable rates.

Stereochemical and Regiochemical Control Elements in Reaction Design

Achieving high levels of stereochemical and regiochemical control is a central goal in synthetic chemistry. In reactions of 6-(4-methoxyphenyl)hex-5-yn-1-ol, the stereochemistry of the starting material can influence the stereochemistry of the product, a phenomenon known as chirality transfer. wikipedia.orgacs.org

Gold(I)-catalyzed cycloisomerizations of chiral, non-racemic enynes can proceed with a high degree of chirality transfer, suggesting a well-ordered transition state. acs.org The regioselectivity of these reactions, for example, whether a 5-exo-dig or a 6-endo-dig cyclization occurs, can be influenced by several factors, including the substitution pattern of the enyne and the nature of the catalyst and ligands. beilstein-journals.orgresearchgate.net The hydroxyl group in 6-(4-methoxyphenyl)hex-5-yn-1-ol can also direct the regioselectivity of the reaction. nih.gov

| Control Element | Influencing Factors | Outcome |

| Stereochemistry | Chirality of the starting material, choice of chiral ligands | Enantiomerically enriched or pure products (chirality transfer) |

| Regiochemistry | Enyne substitution pattern, catalyst, ligands, presence of directing groups (e.g., -OH) | Selective formation of different constitutional isomers (e.g., 5- or 6-membered rings) |

For instance, the use of bifunctional phosphine (B1218219) ligands in gold catalysis has been shown to achieve high regioselectivity by facilitating deprotonation of a specific gold carbene intermediate. nih.gov

Influence of Electronic and Steric Parameters of the 4-Methoxyphenyl Group on Reaction Mechanisms

The 4-methoxyphenyl group at the alkyne terminus of 6-(4-methoxyphenyl)hex-5-yn-1-ol exerts a significant electronic and steric influence on the course of its reactions.

Electronic Effects: The methoxy (B1213986) group is a strong electron-donating group through resonance. This has several consequences:

It increases the electron density of the alkyne, which can affect the initial coordination of the metal catalyst.

It stabilizes any developing positive charge on the adjacent carbon atom, which can favor certain reaction pathways, such as those involving carbocationic intermediates.

In gold-catalyzed rearrangements, electron-rich substituents on the alkyne can influence the selectivity between different cleavage pathways of the cyclopropyl gold carbene intermediate. acs.org

Steric Effects: The steric bulk of the 4-methoxyphenyl group can also play a role in controlling the stereochemistry and regioselectivity of reactions. It can influence the approach of the catalyst and other reagents, favoring the formation of specific stereoisomers. In some cases, steric hindrance can have a profound impact on the reaction yield and rate. acs.org

Solvent Effects and Reaction Environment Impact on Mechanistic Pathways

Catalyst Activity and Stability: The solubility and stability of the catalyst can vary significantly with the solvent.

Stabilization of Intermediates: Polar solvents can stabilize charged intermediates and transition states, potentially altering the reaction pathway. For example, in ketene-imine cycloadditions, electrostatic solute-solvent interactions are predicted to be critical in controlling stereoselectivity. rsc.org

Stereoselectivity: The stereochemical outcome of a reaction can be highly dependent on the solvent. Non-linear Eyring plots in stereoselective reactions have been attributed to dynamic solvation effects, where an equilibrium exists between different solute-solvent clusters. rsc.org

Participation in the Reaction: Protic solvents like water or methanol (B129727) can act as nucleophiles, trapping reactive intermediates and leading to the formation of hydroxylated or alkoxylated products. nih.gov

The following table summarizes the potential effects of different solvent properties on reactions of 6-(4-methoxyphenyl)hex-5-yn-1-ol:

| Solvent Property | Potential Impact on Reaction Mechanism |

| Polarity/Dielectric Constant | Can influence the rate of reactions involving charge separation and stabilize charged intermediates. |

| Coordinating Ability | Coordinating solvents can compete with the substrate for binding to the metal center, affecting catalyst activity. |

| Protic vs. Aprotic | Protic solvents can act as nucleophiles or proton sources, leading to different product distributions. |

No Published Research Found for 6-(4-Methoxyphenyl)hex-5-yn-1-ol

Following a comprehensive search of scientific literature and chemical databases, no specific research or applications have been identified for the chemical compound 6-(4-Methoxyphenyl)hex-5-yn-1-ol . This indicates that the compound is likely not a widely studied or commercially available building block in the fields of advanced organic synthesis or chemical biology.

Despite a thorough investigation into its potential utilization in the synthesis of complex structures and its role as a precursor in heterocyclic chemistry, no published papers, patents, or other scientific communications were found that specifically mention or detail the use of 6-(4-Methoxyphenyl)hex-5-yn-1-ol.

Therefore, it is not possible to provide an article detailing its applications, including its use in the synthesis of fused and bridged ring systems, its integration into natural product synthesis, or its role in the formation of nitrogen- or oxygen-containing heterocycles. Furthermore, no information could be retrieved regarding its contribution to the development of novel synthetic methodologies or reagents.

The absence of data prevents the creation of the requested detailed research findings and data tables. While the structural features of 6-(4-Methoxyphenyl)hex-5-yn-1-ol—a terminal alkyne, a primary alcohol, and a methoxy-substituted phenyl group—suggest potential reactivity in various organic transformations, there is no documented evidence to support any specific applications as outlined.

Consequently, the requested article on the applications of 6-(4-Methoxyphenyl)hex-5-yn-1-ol in advanced organic synthesis and chemical biology cannot be generated due to the lack of available scientific information.

Applications of 6 4 Methoxyphenyl Hex 5 Yn 1 Ol in Advanced Organic Synthesis and Chemical Biology

Strategies for Bioconjugation and Chemical Biology Probe Development

The unique structural features of 6-(4-Methoxyphenyl)hex-5-yn-1-ol, namely its terminal alkyne and primary alcohol functionalities, position it as a versatile building block for the synthesis of chemical probes and for bioconjugation applications. These strategies are pivotal in the fields of chemical biology and advanced organic synthesis for elucidating biological processes, identifying therapeutic targets, and constructing complex molecular architectures.

The primary alcohol group (-OH) on 6-(4-Methoxyphenyl)hex-5-yn-1-ol serves as a convenient handle for derivatization. It can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or amines, through standard oxidation or substitution reactions. This functional group interconversion is a key first step in preparing the molecule for conjugation to biomolecules or for incorporation into larger probe structures. For instance, the alcohol can be esterified or etherified to link it to other molecules of interest.

The terminal alkyne (C≡CH) is the key to its utility in modern bioconjugation techniques, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction is highly efficient, specific, and biocompatible, allowing for the covalent linkage of the alkyne-containing molecule to another molecule bearing an azide (B81097) group under mild conditions. nih.govnih.govnih.gov The resulting triazole linkage is stable and does not perturb the function of the conjugated biomolecules. nih.gov

Development of Chemical Biology Probes

Chemical probes are indispensable tools for studying the function and localization of biomolecules within their native environment. The development of probes based on 6-(4-Methoxyphenyl)hex-5-yn-1-ol can be envisioned through several established strategies.

One common approach involves a modular design where the core scaffold of 6-(4-Methoxyphenyl)hex-5-yn-1-ol is functionalized with three key components: a reactive group, a reporter tag, and a recognition element.

Reactive Group: The terminal alkyne of 6-(4-Methoxyphenyl)hex-5-yn-1-ol can itself serve as the reactive group for click chemistry.

Reporter Tag: A variety of reporter tags, such as fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin), can be introduced. These tags are typically modified with an azide group to enable their attachment to the alkyne via CuAAC. This allows for the visualization or isolation of the probe and its biological targets.

Recognition Element: This component provides specificity by directing the probe to a particular biological target (e.g., a specific protein or enzyme). The recognition element would be attached to the 6-(4-Methoxyphenyl)hex-5-yn-1-ol scaffold, often through modification of the hydroxyl group.

An alternative to the CuAAC is the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgnih.gov This method avoids the use of a potentially cytotoxic copper catalyst, making it highly suitable for applications in living cells. nih.govwikipedia.org To utilize SPAAC, the terminal alkyne of 6-(4-Methoxyphenyl)hex-5-yn-1-ol would first need to be converted into a strained cyclooctyne (B158145) derivative. wikipedia.orgnih.gov

The following table outlines a hypothetical modular synthesis of a chemical probe based on 6-(4-Methoxyphenyl)hex-5-yn-1-ol.

| Component | Functional Group on Component | Functional Group on 6-(4-Methoxyphenyl)hex-5-yn-1-ol Derivative | Coupling Chemistry | Resulting Linkage |

| Recognition Element | Carboxylic Acid | Amine (derived from the alcohol) | Amide Coupling | Amide Bond |

| Reporter Tag (e.g., Biotin) | Azide | Terminal Alkyne | CuAAC | Triazole Ring |

Bioconjugation Strategies

Bioconjugation involves the covalent attachment of a molecule, such as 6-(4-Methoxyphenyl)hex-5-yn-1-ol, to a biomolecule, like a protein or a nucleic acid. The terminal alkyne is the primary functional group exploited for this purpose.

A prevalent strategy involves the site-specific incorporation of an unnatural amino acid containing an azide group into a protein of interest. The alkyne-functionalized 6-(4-Methoxyphenyl)hex-5-yn-1-ol can then be selectively "clicked" onto the protein. researchgate.net This approach allows for precise control over the location of the conjugation, minimizing disruption to the protein's structure and function.

Furthermore, the hydroxyl group of 6-(4-Methoxyphenyl)hex-5-yn-1-ol can be functionalized to create linkers for bioconjugation. For example, it can be converted to a carboxylic acid and then activated as an N-hydroxysuccinimide (NHS) ester. nih.gov This reactive ester can then readily react with primary amines, such as the lysine (B10760008) residues on the surface of a protein, to form a stable amide bond. nih.gov This dual functionality—an alkyne for click chemistry and a modifiable alcohol for traditional bioconjugation—enhances the versatility of 6-(4-Methoxyphenyl)hex-5-yn-1-ol as a linker molecule.

The following table summarizes potential bioconjugation strategies utilizing derivatives of 6-(4-Methoxyphenyl)hex-5-yn-1-ol.

| Biomolecule Target | Modification on Biomolecule | Derivative of 6-(4-Methoxyphenyl)hex-5-yn-1-ol | Conjugation Reaction |

| Protein | Azide-containing unnatural amino acid | Terminal Alkyne | CuAAC or SPAAC |

| Protein | Surface Lysine Residues (-NH2) | NHS ester (from the alcohol) | Amide Bond Formation |

| Oligonucleotide | Azide modification | Terminal Alkyne | CuAAC |

The aryl-ethynyl scaffold present in 6-(4-Methoxyphenyl)hex-5-yn-1-ol also contributes to its utility by providing a rigid spacer that can help to position the conjugated moieties appropriately, which is often a critical factor in the design of effective probes and bioconjugates. wm.edu

Computational and Theoretical Studies of 6 4 Methoxyphenyl Hex 5 Yn 1 Ol

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Molecular Geometry and Electronic Structure

There are no specific studies available that have employed quantum chemical calculation methods like Density Functional Theory (DFT) or Hartree-Fock to determine the optimized molecular geometry, bond lengths, bond angles, and electronic structure of 6-(4-Methoxyphenyl)hex-5-yn-1-ol.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

An analysis of the Molecular Electrostatic Potential (MEP) and charge distribution for 6-(4-Methoxyphenyl)hex-5-yn-1-ol has not been reported. This type of analysis is vital for understanding the reactive sites of a molecule and its potential for electrophilic and nucleophilic interactions.

Reaction Pathway Modeling and Transition State Characterization

Detailed modeling of reaction pathways and the characterization of transition states involving 6-(4-Methoxyphenyl)hex-5-yn-1-ol are not present in the current body of scientific work. Such studies would be instrumental in predicting its reactivity and the mechanisms of reactions it might undergo.

Prediction of Spectroscopic Parameters Beyond Basic Identification

While basic spectroscopic data might be available through commercial vendors, advanced theoretical predictions of spectroscopic parameters (e.g., detailed NMR chemical shifts, IR and Raman vibrational frequencies with potential energy distribution analysis) for 6-(4-Methoxyphenyl)hex-5-yn-1-ol have not been published.

Conformational Analysis and Intermolecular Interactions

A comprehensive conformational analysis to identify the most stable conformers of 6-(4-Methoxyphenyl)hex-5-yn-1-ol and a study of its potential intermolecular interactions (such as hydrogen bonding and van der Waals forces) are not available in the scientific literature.

Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Elucidation of 6 4 Methoxyphenyl Hex 5 Yn 1 Ol and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful, non-destructive method for identifying functional groups within a molecule. These techniques probe the vibrational modes of chemical bonds, with each functional group displaying characteristic absorption (IR) or scattering (Raman) frequencies.

For 6-(4-methoxyphenyl)hex-5-yn-1-ol, FT-IR spectroscopy is particularly effective for identifying the prominent hydroxyl (-OH) and ether (C-O) functionalities. The O-H stretching vibration of the primary alcohol is expected to appear as a strong, broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the alcohol and the aryl ether would be found in the 1050-1250 cm⁻¹ range.

Raman spectroscopy is exceptionally well-suited for observing the symmetric and less polar C≡C triple bond of the internal alkyne, a functional group that often shows weak absorption in the IR spectrum. For internal alkynes, a characteristic Raman signal is expected around 2200-2260 cm⁻¹. researchgate.netrsc.org The conjugation of the alkyne with the 4-methoxyphenyl (B3050149) ring is predicted to significantly enhance the intensity of this Raman signal, making it a distinctive marker for the molecule. researchgate.net Aromatic ring vibrations will also be present in both spectra.

These techniques are invaluable for real-time reaction monitoring. For instance, during a hydrogenation reaction, the disappearance of the alkyne C≡C stretching frequency can be monitored to track the progress of the reaction as the alkyne is converted to an alkene and subsequently to an alkane. masterorganicchemistry.comlibretexts.org Similarly, in an esterification reaction of the terminal alcohol, the disappearance of the broad O-H stretch and the appearance of a new carbonyl (C=O) stretch around 1735 cm⁻¹ would signify product formation.

Table 1: Expected Vibrational Frequencies for 6-(4-Methoxyphenyl)hex-5-yn-1-ol

| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (broad) | FT-IR |

| Aromatic | C-H stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic | C-H stretch | 2850-2960 | FT-IR, Raman |

| Internal Alkyne | C≡C stretch | 2200-2260 (strong in Raman, weak in IR) | Raman, FT-IR |

| Aromatic | C=C stretch | 1450-1600 | FT-IR, Raman |

| Aryl Ether | C-O stretch | 1235-1265 (asymmetric), 1020-1075 (symmetric) | FT-IR |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, it is possible to map the precise atomic connectivity of 6-(4-methoxyphenyl)hex-5-yn-1-ol.

¹H NMR: The proton NMR spectrum would provide key information. The protons on the p-disubstituted benzene (B151609) ring would appear as two distinct doublets in the aromatic region (~6.8-7.4 ppm). The methoxy (B1213986) group (-OCH₃) protons would yield a sharp singlet around 3.8 ppm. The protons of the methylene (B1212753) group adjacent to the alcohol (-CH₂OH) would be observed around 3.6 ppm, while the other methylene protons along the alkyl chain would appear between 1.5 and 2.5 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon environment. The two carbons of the alkyne (C≡C) would resonate in the range of 80-90 ppm. The aromatic carbons would appear between 114 and 160 ppm, and the methoxy carbon would be found near 55 ppm. The carbon bearing the alcohol function (-CH₂OH) would be around 62 ppm, with the remaining aliphatic carbons resonating between 18 and 32 ppm. chemicalbook.com

2D NMR: Two-dimensional NMR experiments are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the sequence of the methylene groups in the hexanol chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for connecting the 4-methoxyphenyl group to the alkyne and the alkyne to the hexanol chain.

Dynamic NMR: Variable-temperature (VT) NMR studies can provide insights into the conformational dynamics of the molecule. ox.ac.uknih.gov By recording spectra at different temperatures, it is possible to study processes like restricted rotation around single bonds. sciencepublishinggroup.com For 6-(4-methoxyphenyl)hex-5-yn-1-ol, VT-NMR could be employed to investigate the rotational barrier around the aryl-alkyne bond, should any significant hindrance exist that would lead to peak broadening or coalescence at different temperatures. sciencepublishinggroup.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 6-(4-Methoxyphenyl)hex-5-yn-1-ol

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | -CH₂OH | ~3.6 (t) | ~62 |

| 2 | -CH₂- | ~1.6 (p) | ~32 |

| 3 | -CH₂- | ~1.8 (p) | ~25 |

| 4 | -CH₂- | ~2.4 (t) | ~19 |

| 5 | -C≡ | - | ~85 |

| 6 | ≡C-Ar | - | ~88 |

| Ar-C (ipso, C-alkyne) | Ar-C | - | ~123 |

| Ar-C (ortho to alkyne) | Ar-CH | ~7.3 (d) | ~133 |

| Ar-C (ortho to OMe) | Ar-CH | ~6.8 (d) | ~114 |

| Ar-C (ipso, C-OMe) | Ar-C | - | ~159 |

Predicted shifts are based on analogous structures and standard increment rules. Multiplicity: s=singlet, d=doublet, t=triplet, p=pentet.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For 6-(4-methoxyphenyl)hex-5-yn-1-ol (C₁₃H₁₆O₂), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments coupled with HRMS are used to elucidate fragmentation pathways, which provides structural confirmation. xmu.edu.cnnih.gov By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For 6-(4-methoxyphenyl)hex-5-yn-1-ol, key fragmentation pathways would likely include:

Loss of water (-18 Da) from the alcohol moiety.

Alpha-cleavage adjacent to the alcohol, leading to the loss of a CH₂OH radical.

Cleavage of the C-O bond in the methoxy group, resulting in the loss of a methyl radical (-15 Da) or methoxy radical (-31 Da).

Cleavage at the propargylic position (the C4-C5 bond), which is a common fragmentation pathway for alkynes.

Fragmentation of the aromatic ring and the hexyl chain.

Analyzing the precise masses of these fragments allows for the unambiguous assignment of their elemental formulas, providing a detailed map of the molecule's structure and bond strengths. xmu.edu.cnnih.gov

Table 3: Key Expected Ions in the HRMS Fragmentation of 6-(4-Methoxyphenyl)hex-5-yn-1-ol

| Ion Formula | Description |

|---|---|

| [C₁₃H₁₆O₂]⁺˙ | Molecular Ion |

| [C₁₃H₁₄O]⁺˙ | Loss of H₂O |

| [C₁₂H₁₃O₂]⁺ | Loss of CH₃ radical |

| [C₁₂H₁₅O]⁺ | Loss of CHO radical |

| [C₉H₇O]⁺ | Cleavage at C4-C5 (propargylic) giving [M-C₄H₉O]⁺ |

X-ray Crystallography for Definitive Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography offers the definitive and most precise picture of a molecule's three-dimensional arrangement in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound.

If a crystal of 6-(4-methoxyphenyl)hex-5-yn-1-ol were analyzed, the resulting data would provide:

Unambiguous confirmation of connectivity: Verifying the structure determined by NMR and MS.

Precise geometric parameters: Accurate measurements of all bond lengths, bond angles, and torsion angles. This would definitively show the linear geometry of the C-C≡C-C unit and the tetrahedral geometry of the sp³ hybridized carbons.

Conformational details: The exact conformation of the flexible hexanol chain in the crystal lattice would be revealed.

Intermolecular interactions: It would elucidate the packing of molecules in the crystal, highlighting non-covalent interactions such as hydrogen bonds. The hydroxyl group of the alcohol is a strong hydrogen bond donor and would likely form a network of hydrogen bonds with acceptor atoms (like the oxygen of the alcohol or ether on a neighboring molecule), significantly influencing the crystal packing. nih.gov Dihedral angles between the plane of the phenyl ring and other parts of the molecule would also be precisely determined. researchgate.net

Although no crystal structure for this specific compound is publicly available, data from similar methoxyphenyl-containing molecules provide examples of the detailed structural information that can be obtained. nih.govresearchgate.net

Advanced Spectroscopic Probes for In-situ Reaction Monitoring

Modern process chemistry and mechanistic studies increasingly rely on in-situ spectroscopic probes to monitor reactions in real-time. spectroscopyonline.com This approach allows for the direct observation of reactant consumption, intermediate formation, and product generation without the need for periodic sampling, which can disturb the reaction.

For reactions involving 6-(4-Methoxyphenyl)hex-5-yn-1-ol, several probes could be employed:

Fiber-Optic FT-IR/Raman Probes: These are commonly used to track changes in functional groups. spectroscopyonline.com An attenuated total reflectance (ATR) FT-IR probe could be immersed directly into the reaction vessel to monitor changes in the O-H or C-O bands. A Raman probe would be particularly effective for tracking the intense C≡C stretch, providing high sensitivity for reactions occurring at the alkyne. rsc.orged.ac.uk This allows for precise determination of reaction kinetics and endpoints.

In-situ NMR: While technically more complex to implement, flow-NMR tubes or benchtop NMR spectrometers allow for the direct monitoring of reactions. This provides the most detailed structural information on all species present in the reaction mixture over time, making it a powerful tool for elucidating complex reaction mechanisms.

For example, in a Sonogashira coupling reaction to further functionalize the alkyne, an in-situ Raman probe could monitor the disappearance of the signal for the starting material's C≡C bond and the appearance of the new, more substituted internal alkyne's signal at a different frequency. This real-time data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing 6-(4-Methoxyphenyl)hex-5-YN-1-OL, and what key reaction conditions should be optimized?

- Methodology : The synthesis of analogous alkynol derivatives often involves Sonogashira coupling or alkyne functionalization. For example, Gold(III)-catalyzed reactions have been employed for synthesizing methoxy-substituted alkynols, requiring precise control of catalysts (e.g., AuCl₃) and reaction temperatures (60–80°C) to prevent side reactions . Solvent selection (e.g., dichloromethane or DMF) and stoichiometric ratios of aryl halides to terminal alkynes are critical for yield optimization .

- Key Data : Yields typically range from 60–85%, with purity confirmed via HPLC (>95%).

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of 6-(4-Methoxyphenyl)hex-5-YN-1-OL?

- Methodology :

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.7–3.9 ppm. The alkyne proton (≡C-H) is typically absent due to coupling with the adjacent carbon, but the hydroxyl (-OH) proton may appear as a broad peak at δ 1.5–2.5 ppm, depending on solvent .

- ¹³C NMR : The alkyne carbons resonate at δ 70–90 ppm, while the aromatic carbons of the 4-methoxyphenyl group appear between δ 110–160 ppm .

- Validation : Compare spectral data with structurally similar compounds, such as VA-5 [(E)-6-(4-methoxyphenyl)hex-5-ene-2,4-dione], which shares the methoxyphenyl moiety .

Q. What safety protocols are essential when handling 6-(4-Methoxyphenyl)hex-5-YN-1-OL in laboratory settings?

- Hazards : The compound is classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and respiratory tract irritant (H335) .

- Protocols :

- Use fume hoods and PPE (gloves, goggles) to minimize inhalation and skin contact.

- In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention .

- Store in a cool, dry place away from oxidizing agents.

Advanced Research Questions

Q. How can computational modeling and crystallography aid in understanding the structural and electronic properties of 6-(4-Methoxyphenyl)hex-5-YN-1-OL?

- Methodology :

- Crystallography : Employ SHELX software for single-crystal X-ray diffraction to resolve bond lengths and angles. For example, pyrazolopyridine derivatives with methoxyphenyl groups have been analyzed using SHELXL for refinement .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

Q. What strategies can resolve contradictions in pharmacological data for 6-(4-Methoxyphenyl)hex-5-YN-1-OL, particularly in studies targeting nicotinic acetylcholine receptors (nAChRs)?

- Case Study : Analogues like AMOP-H-OH show partial agonist activity at α4β2-nAChRs, but conflicting efficacy data may arise due to variations in assay conditions (e.g., cell lines, concentration ranges) .

- Resolution :

- Standardize assays using HEK293 cells expressing human α4β2-nAChRs.

- Validate results with radioligand binding (e.g., [³H]-epibatidine) and electrophysiology to confirm functional activity .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to assess significance of potency (IC₅₀) differences across studies.

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 6-(4-Methoxyphenyl)hex-5-YN-1-OL derivatives for neurodegenerative disease research?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.